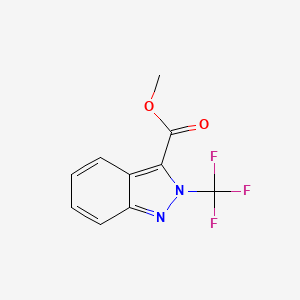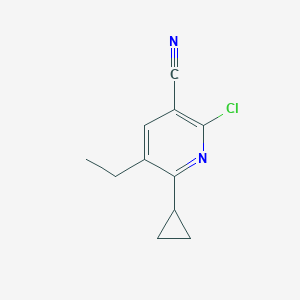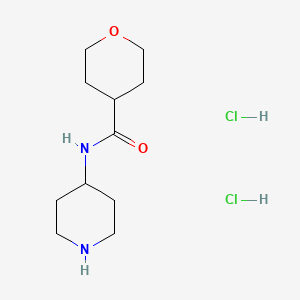amine CAS No. 1369042-49-8](/img/structure/B15297661.png)
[(5-bromo-1H-indol-3-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-1H-indol-3-yl)methylamine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features a bromine atom at the 5-position of the indole ring and a methylamine group attached to the 3-position via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the reaction of the brominated indole with formaldehyde and methylamine to introduce the methylamine group .
Industrial Production Methods
Industrial production of indole derivatives, including (5-bromo-1H-indol-3-yl)methylamine, often involves large-scale Fischer indole synthesis followed by bromination and amination steps. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-1H-indol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce the indole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: De-brominated indole or reduced indole ring.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(5-bromo-1H-indol-3-yl)methylamine is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives and natural product analogs .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Medicine
The compound is investigated for its potential therapeutic applications, including as a precursor for drug development targeting various diseases such as cancer and infectious diseases .
Industry
In the industrial sector, (5-bromo-1H-indol-3-yl)methylamine is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (5-bromo-1H-indol-3-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to biological receptors, influencing pathways involved in cell signaling and gene expression . The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromoindole: Lacks the methylamine group but shares the brominated indole core.
3-methylindole: Similar structure but without the bromine atom.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group at the 3-position.
Uniqueness
(5-bromo-1H-indol-3-yl)methylamine is unique due to the presence of both the bromine atom and the methylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1369042-49-8 |
|---|---|
Formule moléculaire |
C10H11BrN2 |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
1-(5-bromo-1H-indol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11BrN2/c1-12-5-7-6-13-10-3-2-8(11)4-9(7)10/h2-4,6,12-13H,5H2,1H3 |
Clé InChI |
AWFFYVDXYDLPHD-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CNC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)



![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)

![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)

